2-{[5-(3-methoxyphenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline -

2-{[5-(3-methoxyphenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-4595614
CAS Number:
Molecular Formula: C20H18N2O3
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) [, , , , , ]

  • Compound Description: YM758 is a novel “funny” If current channel inhibitor being developed for treating stable angina and atrial fibrillation. It exhibits extensive accumulation and long-term retention in the eyeballs and thoracic aorta of rats. [, , , , , ]
  • Relevance: While not a direct structural analog, YM758 shares a key structural feature with the target compound: both contain a tetrahydroisoquinoline moiety linked to a carbonyl group. This structural similarity suggests potential overlap in biological activity and target binding. Specifically, both compounds have a 1,2,3,4-tetrahydroisoquinoline ring system directly connected to a carbonyl group, indicating their potential interaction with similar biological targets. [, , , , , ]

2. 6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124) [, , , , , ]

  • Compound Description: YM-252124 is a major metabolite of YM758. It demonstrates inhibitory effects on human and rat organic cation transporter 2 (OCT2), suggesting a role in renal excretion. [, , , , , ]
  • Relevance: Like YM758, YM-252124 also contains the 1,2,3,4-tetrahydroisoquinoline moiety linked to a carbonyl group, highlighting a structural connection to the target compound, 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline. This shared motif further emphasizes the potential for common biological activity and binding properties within this group of compounds. [, , , , , ]

3. N-(4-Fluorobenzoyl)glycine (YM-385461) [, , , , , ]

  • Compound Description: YM-385461, a derivative of p-aminohippuric acid, is a metabolite of YM758 found in plasma. It is suggested to undergo renal secretion via the human and rat organic anion transporter 1 (OAT1). [, , , , , ]
  • Relevance: Although structurally distinct from the target compound, 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, YM-385461's identification as a metabolite of YM758 provides valuable insights into the metabolic pathways associated with tetrahydroisoquinoline-containing compounds. This information could be useful in understanding the potential metabolism of the target compound. [, , , , , ]

4. (5R)-5-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459) [, , , , , ]

  • Compound Description: Identified as a significant metabolite of YM758 in both urine and plasma, YM-385459 provides further evidence of metabolic pathways involving tetrahydroisoquinoline-based structures. [, , , , , ]
  • Relevance: Although not directly analogous, YM-385459's structure holds significance as a metabolite of YM758. Both YM-385459 and 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, share the core tetrahydroisoquinoline unit connected to a carbonyl, potentially suggesting common metabolic breakdown patterns. [, , , , , ]

5. 2-{[(3R)-1-{2-[(4-Fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329) [, , , , , ]

  • Compound Description: AS2036329 is a metabolite of YM758 found in urine and plasma, further demonstrating the metabolic pathways associated with tetrahydroisoquinoline-containing molecules. [, , , , , ]
  • Relevance: AS2036329, although structurally distinct from the target compound, is notable as a metabolite of YM758. Both compounds, including 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, possess the fundamental tetrahydroisoquinoline unit, suggesting potential commonalities in their metabolic transformation processes. [, , , , , ]

6. Methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates []

  • Compound Description: This series of compounds was used as intermediates in the synthesis of 2-substituted (10aS)-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones (hydantoins). []
  • Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, although the substitution patterns differ. This structural similarity places them within the same chemical class. []

7. 2-Substituted (10aS)-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones (Hydantoins Tic-H) []

  • Compound Description: These hydantoin derivatives were synthesized from methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and various isocyanates. []
  • Relevance: While containing a fused ring system, these compounds retain the 1,2,3,4-tetrahydroisoquinoline core found in 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, signifying a relationship based on shared structural elements. []

8. 2-Substituted (10aS)-3-thioxo-1,2,3,5,10,10a-hexahydroimidazo[1,5-b]isoquinolin-1-ones (thiohydantoins Tic-TH) []

  • Compound Description: Analogous to the hydantoin derivatives, these thiohydantoins were prepared using isothiocyanates instead of isocyanates in the reaction with methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. []
  • Relevance: Similar to the hydantoins, these compounds also possess the 1,2,3,4-tetrahydroisoquinoline core, establishing a structural link with 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline. []

9. 7-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid-Based Macrocycles []

  • Compound Description: These macrocyclic compounds act as potent Hepatitis C virus (HCV) NS3 protease inhibitors. Their design aimed to enhance binding to the protease through interactions with the Ala156 methyl group. []
  • Relevance: These macrocycles, while structurally more complex, contain a 1,2,3,4-tetrahydroisoquinoline unit that is also present in 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline. This shared feature underscores their connection based on a common pharmacophore. []

10. 1-N-(3'-Hydroxypropyl)-6-methyluracil & 1-N-(3'-Hydroxypropyl)-5,6-tetramethyleneuracil []

  • Compound Description: These uracil acyclonucleosides exhibit inhibitory effects on deoxythymidine monophosphate (dTMP) and deoxyguanosine monophosphate (dGMP) synthesis, potentially impacting DNA synthesis in tumor cells. []
  • Relevance: Despite their distinct chemical structures, these acyclonucleosides provide a point of reference for comparing the biological activities of structurally diverse compounds with 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, particularly in the context of cancer research. []

11. 1-(4-Chlorophenyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, 1-(2,3-Dichlorophenyl)-6,7-dihydroxy 1,2,3,4-tetrahydroisoquinoline, and 1-(3-Methoxyphenyl)-6,7-dihydroxy 1,2,3,4-tetrahydroisoquinoline []

  • Compound Description: These 1,2,3,4-tetrahydroisoquinoline derivatives demonstrate inhibitory effects on dTMP and dGMP synthesis, specifically in neurofibrosarcoma cells. []
  • Relevance: These compounds are particularly noteworthy as they are structural analogs of 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline. They share the central 1,2,3,4-tetrahydroisoquinoline scaffold with differing substituents, suggesting potentially similar mechanisms of action and biological targets. []

12. 2-Naphthylethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (THI 53) []

  • Compound Description: THI 53 exhibits anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression. Its mechanism involves the regulation of both the nuclear factor-κB (NF-κB) and interferon-β/tyrosine kinase 2/Janus tyrosine kinase 2-signal transducer and activator of transcription-1 (IFN-β/Tyk2/JAK2-STAT-1) pathways. []
  • Relevance: THI 53 is a structural analog of 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, with both sharing the central 1,2,3,4-tetrahydroisoquinoline core. Despite different substituents, their structural similarity suggests they may exhibit overlapping biological activities. []

13. 9-Methoxy-4,11-dimethyl-1,2,3,4-tetrahydro-6H-1,5-methanobenzo[d][1,2]diazocine []

  • Compound Description: This compound represents a derivative of the 1,2,3,4-tetrahydro-6H-1,5-methanobenzo[d][1,2]diazocine system, synthesized from m-methoxyphenylacetone. []
  • Relevance: While possessing a distinct ring system, this compound shares structural features with 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, including the presence of a tetrahydroisoquinoline-like motif within its structure. []

14. 9-Substituted 1,2,3,4-tetrahydro-β-carbolin-1-ones []

  • Compound Description: This series of compounds represents a class of 5-HT1A and 5-HT2A receptor ligands. []
  • Relevance: While possessing a β-carboline core, these compounds share a structural motif with 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline in the form of the 1,2,3,4-tetrahydro ring system directly attached to a carbonyl. This suggests a potential for interaction with similar biological targets. []

15. 1,4-Benzoxazin-3(4H)-one, 1,2-Benzoxazolin-3-one, and 1,3-Benzoxazolin-2,4-dione Arylpiperazine Derivatives []

  • Compound Description: This series explores arylpiperazine derivatives of different heterocyclic cores as potential 5-HT1A and 5-HT2A receptor ligands. []
  • Relevance: Although structurally diverse, these compounds provide a valuable point of comparison for the structure-activity relationship studies of 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, particularly in the context of exploring different heterocyclic scaffolds for modulating serotonin receptor activity. []

16. (R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) []

  • Compound Description: R-VK4-40 is a novel, highly selective dopamine D3 receptor (D3R) antagonist with potential for treating opioid use disorder. It demonstrates a favorable cardiovascular safety profile, even in the presence of opioids or cocaine. []
  • Relevance: While structurally different from the target compound, R-VK4-40's role as a D3R antagonist highlights the potential for exploring 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline and its analogs for activity at various neurotransmitter receptors. This is particularly relevant given the presence of the tetrahydroisoquinoline moiety, which is a common pharmacophore in CNS-active compounds. []

17. (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116) []

  • Compound Description: Similar to R-VK4-40, R-VK4-116 is another novel, highly selective D3R antagonist with a promising safety profile and potential for treating opioid and cocaine use disorders. []
  • Relevance: While not directly analogous in structure, R-VK4-116's classification as a D3R antagonist encourages the exploration of 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline and related compounds for potential interactions with neurotransmitter receptors, including D3R. The tetrahydroisoquinoline moiety, often found in CNS-active drugs, further strengthens this suggestion. []

18. N-(9-{2-[(4-{2-[3-(5-Chlorofuran-2-yl)-4-phenylisoxazol-5-yl]acetamido}butyl)carbamoyl]phenyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene}ethanaminium chloride (Compound 8) []

  • Compound Description: This compound exhibits selective COX-1 inhibitory activity and also interacts with P-glycoprotein. []
  • Relevance: Although structurally dissimilar to 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, Compound 8's identification as a COX-1 inhibitor highlights the potential for exploring structurally related compounds, including those containing tetrahydroisoquinoline, for activity against COX enzymes. []

19. 2-[3,4-Bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]ethanone (Compound 17) []

  • Compound Description: Compound 17 displays selective COX-2 inhibitory activity in the sub-micromolar range and interacts with P-glycoprotein. []
  • Relevance: This compound, while structurally distinct, provides an interesting comparison point for 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline. Both incorporate the isoxazole ring and a tetrahydroisoquinoline moiety, albeit with differing substitution patterns and linkages. This suggests a potential for shared biological activities and warrants further investigation. []

20. (S)-N-(4-Hydroxyphenyl)-3-(6-(3-(morpholinomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzo[d][1,3]dioxol-5-yl)-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide (S 55746) [, ]

  • Compound Description: S 55746 is a novel, selective Bcl-2 inhibitor under development for restoring apoptosis in cancer treatment. Its pharmacokinetic profile is characterized by nonlinear dose and time dependencies. [, ]
  • Relevance: This compound presents a close structural analog to 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, as both share the central 1,2,3,4-tetrahydroisoquinoline scaffold linked to a carbonyl group. This strong structural similarity suggests they might have overlapping biological activities and may even target similar pathways. [, ]

Properties

Product Name

2-{[5-(3-methoxyphenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanone

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H18N2O3/c1-24-17-8-4-7-15(11-17)19-12-18(21-25-19)20(23)22-10-9-14-5-2-3-6-16(14)13-22/h2-8,11-12H,9-10,13H2,1H3

InChI Key

RCVSZVZUIHTZGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)N3CCC4=CC=CC=C4C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.